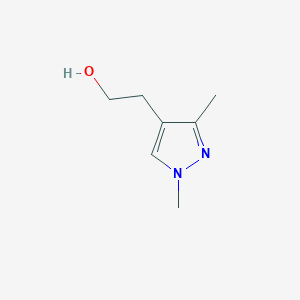

2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Description

Overview of Pyrazole (B372694) Heterocycles in Organic Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. researchgate.netresearchgate.net This structural motif is a cornerstone in medicinal chemistry and drug discovery, owing to its presence in a wide array of biologically active molecules. researchgate.net The pyrazole ring is a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity, making it a vital component in the design and development of new therapeutic agents. numberanalytics.com

The unique electronic properties of the pyrazole ring, arising from the presence of two nitrogen atoms, contribute to its diverse chemical reactivity and biological functions. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.com Their applications extend beyond pharmaceuticals into agrochemicals, where they are used as pesticides and herbicides, and into materials science for the development of novel materials like luminescent compounds and conducting polymers. numberanalytics.com The synthesis of pyrazole derivatives is a well-established area of heterocyclic chemistry, with methods such as the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, being a classic approach. numberanalytics.com

The Significance of Pyrazole-Ethanol Scaffolds in Synthetic Design

The incorporation of an ethanol (B145695) (-CH2CH2OH) group onto a pyrazole ring, creating a pyrazole-ethanol scaffold, introduces a valuable functional handle for further chemical modifications. The hydroxyl group of the ethanol moiety can be readily transformed into other functional groups, allowing for the construction of more complex molecules. This versatility makes pyrazole-ethanol scaffolds, such as 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, attractive starting materials in multi-step synthetic sequences.

For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. These transformations open up avenues for the synthesis of a diverse range of pyrazole derivatives with tailored properties. The presence of both the pyrazole ring and the ethanol functionality provides a platform for creating molecules with specific three-dimensional arrangements, which is crucial for their interaction with biological targets.

Research Trajectories and Future Directions for this compound

Current research involving this compound and related structures is focused on leveraging its synthetic utility to create novel compounds with potential applications in various fields. While specific research trajectories for this exact molecule are still emerging, the broader class of pyrazole-containing compounds continues to be a fertile ground for discovery.

Future research directions will likely involve the use of this compound as a key intermediate in the synthesis of complex molecules for biological screening. The exploration of its utility in the development of new catalysts, ligands for metal complexes, and functional materials is also a promising area of investigation. As our understanding of the structure-activity relationships of pyrazole derivatives deepens, the strategic use of building blocks like this compound will be instrumental in the rational design of next-generation chemical entities.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1533783-86-6 |

| Molecular Formula | C7H12N2O |

| Molecular Weight | 140.18 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6-7(3-4-10)5-9(2)8-6/h5,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUWQPVDVNTTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1,3 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol and Structural Analogues

Foundational Synthetic Pathways to Pyrazole (B372694) Derivatives

The construction of the pyrazole core is the initial and most critical phase in the synthesis of its derivatives. Over the years, several reliable and versatile methods have been established, ranging from classical condensation reactions to modern catalytic and environmentally benign protocols.

Condensation Reactions Involving β-Diketones and Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.commdpi.comnih.gov This method, first reported by Ludwig Knorr in 1883, offers a straightforward and rapid approach to polysubstituted pyrazoles. mdpi.com The reaction involves the nucleophilic attack of the hydrazine on the two carbonyl groups of the β-diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring.

A key challenge in this reaction, when using unsymmetrical β-diketones and substituted hydrazines, is the control of regioselectivity, which can lead to a mixture of two regioisomers. mdpi.com However, reaction conditions, such as solvent, temperature, and the nature of the substituents on both reactants, can be optimized to favor the formation of a single desired isomer. organic-chemistry.org For instance, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Pyrazole Synthesis

| β-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product Type | Reference(s) |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| Acetylacetone | Hydrazine hydrate | Acetic acid | 3,5-Dimethylpyrazole | General Knowledge |

Cycloaddition Approaches for Pyrazole Ring Construction

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent another powerful and versatile strategy for constructing the pyrazole ring. This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon double or triple bond. nih.gov

A common variant is the reaction of diazo compounds with alkynes, which can proceed thermally or under catalysis to yield pyrazoles. nih.gov Nitrilimines, often generated in situ from the dehydrohalogenation of hydrazonoyl halides, readily react with alkynes or alkenes to afford pyrazoles or pyrazolines, respectively. nih.gov The regioselectivity of these cycloadditions is a critical aspect, often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Transition Metal-Catalyzed Pyrazole Synthesis

Modern synthetic organic chemistry has seen the emergence of transition-metal catalysis as a cornerstone for the efficient and selective formation of heterocyclic compounds, including pyrazoles. These methods often involve C-H activation, cross-coupling reactions, or cyclization cascades, providing access to complex pyrazole structures that are difficult to obtain via classical methods.

Catalysts based on palladium, copper, rhodium, and iron have been successfully employed. organic-chemistry.org For example, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a mild route to highly substituted pyrazoles. organic-chemistry.org Copper-catalyzed condensation reactions can yield pyrazoles at room temperature without the need for acidic conditions. organic-chemistry.org These methods are valued for their high efficiency, functional group tolerance, and ability to control regioselectivity.

Solvent-Free and Microwave-Assisted Synthetic Protocols

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methodologies. Solvent-free reactions and microwave-assisted synthesis have gained prominence in this context. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. hilarispublisher.com

Many classical pyrazole syntheses, including the condensation of 1,3-diones with hydrazines, have been adapted to microwave-assisted and solvent-free conditions. These protocols not only offer economic and environmental advantages by reducing solvent waste and energy consumption but can also lead to cleaner reactions and simpler product isolation procedures.

Green Chemistry Methodologies in Pyrazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In pyrazole synthesis, this has translated into the development of environmentally benign methodologies. Key strategies include the use of water as a solvent, employment of recyclable catalysts, and designing one-pot, multi-component reactions (MCRs).

MCRs are particularly attractive as they combine multiple starting materials in a single step to form complex products, thereby increasing efficiency and reducing waste. hilarispublisher.com The use of heterogeneous catalysts, which can be easily recovered and reused, and the replacement of toxic organic solvents with water or bio-solvents are central to making pyrazole synthesis more sustainable. hilarispublisher.com

Specific Routes to 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol and Hydroxyethyl-Substituted Pyrazoles

The synthesis of the target compound, this compound, is not extensively documented in a single, direct procedure. However, a logical synthetic pathway can be constructed based on established pyrazole chemistry, starting with the formation of a suitable precursor, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, followed by reduction.

A plausible multi-step synthesis is as follows:

Formation of the Pyrazole Ring : The 1,3-dimethylpyrazole (B29720) core can be synthesized via the condensation of a β-dicarbonyl equivalent with methylhydrazine. A patented method describes the synthesis of the related 1,3-dimethyl-1H-pyrazole-4-carboxylic acid starting from ethyl acetoacetate, triethyl orthoformate, and methylhydrazine. google.com

Introduction of the C4-Substituent : To introduce the two-carbon side chain at the 4-position, a Friedel-Crafts acylation of 1,3-dimethylpyrazole could be employed using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst. This would yield the key intermediate ketone, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone. This ketone is also commercially available, which could serve as a convenient starting point for the final step. cymitquimica.comsigmaaldrich.combldpharm.com An alternative route involves the Vilsmeier-Haack reaction on 1,3-dimethylpyrazole to produce 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. researchgate.net This aldehyde could then be converted to the target alcohol via a Grignard reaction with methylmagnesium bromide followed by oxidation and reduction, or through a Wittig reaction followed by hydroboration-oxidation, though these routes are more circuitous. organic-chemistry.orgmasterorganicchemistry.com

Reduction of the Ketone : The final step is the reduction of the carbonyl group of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone to the corresponding alcohol. This is a standard transformation in organic synthesis and can be readily achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are typically sufficient for this conversion, offering high yields and selectivity.

Table 2: Plausible Synthetic Route for this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 1,3-Dimethylpyrazole | Acetyl Chloride, AlCl₃ | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone | Friedel-Crafts Acylation |

| 2 | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone | Sodium Borohydride, Methanol | This compound | Carbonyl Reduction |

The synthesis of other hydroxyethyl-substituted pyrazoles often follows similar logic, where the hydroxyethyl (B10761427) group is introduced either as part of one of the initial building blocks or by functionalization of the pre-formed pyrazole ring. For example, 1-(2'-hydroxyethyl)-pyrazoles can be prepared by using 2-hydroxyethylhydrazine (B31387) as the hydrazine component in the initial cyclocondensation reaction. google.comgoogle.com This highlights the modularity of pyrazole synthesis, allowing for the strategic placement of functional groups like the hydroxyethyl moiety at various positions on the pyrazole ring.

Functional Group Interconversions for Ethanolic Pyrazole Formation

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edu In the context of forming pyrazole-ethanol derivatives, FGI provides pathways to introduce the required hydroxyl group at the terminus of an existing ethyl side chain.

The introduction of a hydroxyl group onto a pre-existing ethane (B1197151) substituent on the pyrazole ring can be accomplished through several standard synthetic transformations. These methods typically involve starting with a pyrazole derivative that already possesses the C4-ethyl moiety but with a different terminal functional group that can be converted into a hydroxyl group.

One common strategy is the nucleophilic substitution of a halide. For instance, a precursor such as 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl halide (chloride or bromide) could be subjected to hydrolysis or reaction with a hydroxide (B78521) salt to yield the desired alcohol. Another versatile approach begins with a vinyl pyrazole, such as 4-vinyl-1,3-dimethyl-1H-pyrazole. The vinyl group can then undergo hydroboration-oxidation, a classic anti-Markovnikov addition reaction, to install the primary alcohol on the terminal carbon of the ethyl chain. The dehydrohalogenation of 1-(2-haloethyl)pyrazoles is a known method for producing vinylpyrazoles, which could serve as the substrate for this subsequent oxidation. nih.gov

| Precursor Compound | Reagents/Reaction | Product |

| 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl halide | H₂O or OH⁻ (Nucleophilic Substitution) | This compound |

| 4-vinyl-1,3-dimethyl-1H-pyrazole | 1. BH₃·THF 2. H₂O₂, NaOH (Hydroboration-Oxidation) | This compound |

Reduction reactions are a direct and widely used method for producing alcohols from carbonyl compounds. For the synthesis of this compound, the most direct precursor is the corresponding ketone, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone. bldpharm.comchemicalbook.com This ketone is commercially available and serves as a convenient starting point for the synthesis. bldpharm.comchemicalbook.com

The transformation of the ethanone (B97240) to the ethanol (B145695) is a standard carbonyl reduction. This is typically achieved using metal hydride reducing agents. The choice of reagent can be tailored based on the desired reaction conditions and the presence of other functional groups in the molecule. Given the general stability of the pyrazole ring, common reducing agents are well-tolerated. globalresearchonline.net

Commonly employed reducing agents for the conversion of ketones to secondary alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, typically used in alcoholic solvents like methanol or ethanol, and is highly effective for reducing ketones and aldehydes. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The general reaction scheme is as follows:

Scheme 1: Reduction of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone

Starting Material: 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone

Reaction: Reduction

Product: this compound

| Reducing Agent | Typical Solvent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong, reduces a wide range of carbonyls and other functional groups |

This reduction-based approach represents an efficient and high-yielding route to the target compound, leveraging a readily accessible pyrazole-ketone precursor.

Elucidation of Molecular Structure and Conformation of 2 1,3 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to determining the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, Vibrational Spectroscopy (FT-IR) identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. The analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, the expected signals are detailed in Table 1. The spectrum would feature five distinct signals: a singlet for the pyrazole (B372694) ring proton (H-5), two singlets for the non-equivalent methyl groups at positions N-1 and C-3, two triplets for the adjacent methylene (B1212753) groups of the ethanol (B145695) side chain, and a broad singlet for the hydroxyl proton, which may exchange with solvent.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the assignments. A COSY spectrum would show a clear correlation between the signals of the two methylene groups (-CH₂-CH₂-), confirming their connectivity. An HMBC spectrum would reveal long-range (2- and 3-bond) correlations, critically linking the side chain to the pyrazole ring (e.g., correlation from the C-4 methylene protons to carbons C-3, C-4, and C-5 of the pyrazole ring) and confirming the positions of the methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Multiplicity | |

| N-CH₃ | ~3.75 | s |

| C-CH₃ | ~2.20 | s |

| Pyrazole C4-CH₂ | ~2.70 | t |

| CH₂-OH | ~3.65 | t |

| Pyrazole H-5 | ~7.30 | s |

| Pyrazole C-4 | - | - |

| Pyrazole C-3 | - | - |

| OH | Variable | br s |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net The C-H stretching vibrations of the methyl and methylene groups are expected to appear just below 3000 cm⁻¹. Vibrations associated with the pyrazole ring, including C=N and C=C stretching, typically occur in the 1600-1400 cm⁻¹ fingerprint region. spectrabase.com The C-O stretching of the primary alcohol would be observed as a strong band around 1050 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400–3200 (broad) | O–H stretch | Alcohol |

| 2960–2850 | C–H stretch | -CH₃, -CH₂ |

| ~1560 | C=N stretch | Pyrazole Ring |

| ~1500 | C=C stretch | Pyrazole Ring |

| 1465–1440 | C-H bend | -CH₃, -CH₂ |

| ~1050 (strong) | C–O stretch | Primary Alcohol |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₁₂N₂O), the molecular weight is 140.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 140.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for pyrazoles often involve the cleavage of the N-N bond and substituents. rsc.orgresearchgate.net For this molecule, common fragmentations would include:

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 125.

Loss of water (H₂O): From the alcohol group, leading to a fragment at m/z 122.

α-cleavage: Cleavage of the bond between the two methylene carbons is less likely, but cleavage of the C-C bond adjacent to the pyrazole ring (benzylic-type cleavage) would yield a stable pyrazolyl-methyl cation at m/z 111.

Cleavage of the side chain: Loss of the hydroxyethyl (B10761427) radical (•CH₂CH₂OH) would produce a fragment at m/z 95.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Formula | Notes |

| 140 | [M]⁺˙ | [C₇H₁₂N₂O]⁺˙ | Molecular Ion |

| 125 | [M - CH₃]⁺ | [C₆H₉N₂O]⁺ | Loss of a methyl radical |

| 122 | [M - H₂O]⁺˙ | [C₇H₁₀N₂]⁺˙ | Loss of water |

| 111 | [M - CH₂OH]⁺ | [C₆H₉N₂]⁺ | α-cleavage, loss of hydroxymethyl radical |

| 95 | [M - C₂H₅O]⁺ | [C₅H₇N₂]⁺ | Loss of hydroxyethyl radical |

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases indicates that the specific crystal structure for this compound has not been reported. The following discussion is therefore based on the analysis of closely related pyrazole-alcohol structures and established principles of molecular geometry.

The molecular geometry is expected to consist of a planar, five-membered 1,3-dimethylpyrazole (B29720) ring. The ethan-1-ol substituent at the C-4 position would have conformational flexibility around the C-C single bonds. Typical bond lengths within the pyrazole ring and the side chain can be predicted with high confidence based on analogous structures.

Table 4: Expected Molecular Geometry Parameters from Analogous Structures

| Parameter | Atoms Involved | Expected Value |

| Bond Length | N1–N2 | ~1.35 Å |

| Bond Length | N1–C5 | ~1.34 Å |

| Bond Length | C3–C4 | ~1.38 Å |

| Bond Length | C4–(CH₂) | ~1.51 Å |

| Bond Length | (CH₂)–(CH₂) | ~1.53 Å |

| Bond Length | (CH₂)–O | ~1.43 Å |

| Bond Angle | C5–N1–N2 | ~112° |

| Bond Angle | N1–N2–C3 | ~105° |

| Bond Angle | C4–C3–N2 | ~110° |

| Bond Angle | C3–C4–C5 | ~103° |

| Bond Angle | C4–(CH₂)–(CH₂) | ~112° |

| Bond Angle | (CH₂)–(CH₂)–O | ~110° |

Table 5: Expected Primary Hydrogen Bond Parameters

| Interaction | D–H···A | D···A Distance (Å) | D–H···A Angle (°) |

| Intermolecular H-Bond | O–H···N2 | ~2.80 - 3.00 | ~160 - 180 |

Investigation of Conformational Preferences and Dihedral Angles in the Solid State

While a crystal structure for this compound is not publicly available, detailed structural information can be inferred from closely related compounds, such as 2-{1-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine. researchgate.net Analysis of this and other substituted pyrazoles allows for a robust estimation of the conformational preferences and dihedral angles in the solid state.

The pyrazole ring itself is an aromatic, five-membered heterocycle. In the solid state, this ring system is expected to be essentially planar. The substituents on the ring, including the two methyl groups and the ethanol side chain, will adopt specific orientations to minimize steric hindrance and maximize stabilizing interactions, such as hydrogen bonding.

The conformational flexibility of this compound primarily arises from rotation around the single bonds of the ethanol substituent. The key dihedral angles to consider are those around the C4-C(ethan-1-yl) bond and the C(ethan-1-yl)-C(ethan-2-yl) bond. In the solid state, these angles will be fixed in a low-energy conformation, likely influenced by intermolecular hydrogen bonding involving the hydroxyl group.

Based on the crystal structure of the related compound, 2-{1-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, which features a substituted 1,3-dimethyl-pyrazole core, specific bond lengths and angles can be anticipated. researchgate.net The planarity of the pyrazole ring is a consistent feature, and the bond lengths within the ring are indicative of its aromatic character.

Table 1: Predicted Bond Lengths and Angles for the Pyrazole Core of this compound

| Bond/Angle | Predicted Value |

| N1-N2 | ~1.37 Å |

| N2-C3 | ~1.34 Å |

| C3-C4 | ~1.40 Å |

| C4-C5 | ~1.38 Å |

| C5-N1 | ~1.35 Å |

| N1-C(methyl) | ~1.47 Å |

| C3-C(methyl) | ~1.49 Å |

| C4-C(ethanol) | ~1.51 Å |

| ∠N1-N2-C3 | ~111° |

| ∠N2-C3-C4 | ~106° |

| ∠C3-C4-C5 | ~105° |

| ∠C4-C5-N1 | ~109° |

| ∠C5-N1-N2 | ~109° |

Note: These values are estimations based on the crystallographic data of a similarly substituted pyrazole derivative and may vary in the actual structure.

Study of Tautomerism and Disorder in Related Pyrazole Compounds

Tautomerism is a significant feature of the pyrazole ring system, particularly in derivatives that are not N-substituted. nih.govbeilstein-journals.org This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two or more tautomeric forms that can exist in equilibrium. researchgate.net Although this compound has a methyl group on the N1 nitrogen, precluding annular tautomerism in the parent compound, the study of tautomerism in related pyrazoles is crucial for understanding their reactivity and potential for structural diversity.

In pyrazoles that can exhibit tautomerism, the position of the equilibrium is influenced by several factors, including the nature and position of substituents on the ring and the solvent. researchgate.net Electron-donating and electron-withdrawing groups can shift the equilibrium towards one tautomer over the other. researchgate.net Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of different tautomers. nih.gov

Disorder in the solid state is another phenomenon observed in pyrazole-containing crystal structures. This can arise from the co-existence of different tautomers or conformers within the crystal lattice. In such cases, the electron density map obtained from X-ray diffraction shows fractional occupancy of certain atomic positions, reflecting the static or dynamic disorder present in the crystal.

For instance, in pyrazole derivatives with the potential for tautomerism, it is not uncommon to find both tautomers present in the unit cell of a crystal. This leads to a disordered structure where the proton on the nitrogen atom is distributed between the two possible positions. Similarly, flexible side chains, like the ethanol group in the title compound, can exhibit conformational disorder, where multiple orientations of the side chain are present in the crystal structure.

Computational and Theoretical Investigations of 2 1,3 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It has been successfully applied to a wide range of pyrazole (B372694) derivatives to study their molecular geometry, electronic distribution, and reactivity. researchgate.netnih.gov For a molecule like 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G**, would be employed to optimize the molecular geometry and predict various electronic properties. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. dntb.gov.ua For pyrazole derivatives, DFT calculations are routinely used to determine these parameters, which are essential for predicting how the molecule will interact with other chemical species. researchgate.netbohrium.com

| Parameter | Symbol | Illustrative Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 | Indicates the electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 | Indicates the electron-accepting capability. |

| HOMO-LUMO Energy Gap | ΔE | 5.25 | Correlates with chemical stability and reactivity. |

Note: The values in this table are representative for a generic pyrazole derivative and are intended for illustrative purposes only, as specific computational data for this compound is not available in the cited literature.

While FMOs provide a general overview of reactivity, Fukui and Parr functions offer a more detailed, atom-specific picture. These "local reactivity descriptors," derived from conceptual DFT, help to identify which specific atoms within a molecule are most susceptible to electrophilic or nucleophilic attack. bohrium.com

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atomic site to pinpoint reactivity:

ƒ+ : Indicates the site for a nucleophilic attack (where an electron is accepted).

ƒ- : Indicates the site for an electrophilic attack (where an electron is donated).

ƒ0 : Indicates the site for a radical attack.

Parr functions provide a more refined method for predicting regioselectivity in reactions by considering the atom's spin density. These calculations are invaluable for predicting the reaction pathways of complex molecules like pyrazole derivatives.

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | Interpretation |

|---|---|---|---|

| N1 (pyrazole) | 0.085 | 0.150 | Likely site for electrophilic attack. |

| N2 (pyrazole) | 0.160 | 0.090 | Likely site for nucleophilic attack. |

| C5 (pyrazole) | 0.110 | 0.050 | Potential site for nucleophilic attack. |

| O (hydroxyl) | 0.070 | 0.180 | Primary site for electrophilic attack. |

Note: This table presents hypothetical data to illustrate how Fukui functions are used. The atom numbering and values are not based on specific calculations for this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles. For this compound, such regions would be expected around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. Positive regions are typically found around hydrogen atoms, particularly the hydroxyl proton.

Green Regions : Represent areas of neutral or near-zero potential.

MEP analysis is a standard component of computational studies on heterocyclic compounds, providing intuitive insights into intermolecular interactions and reactive sites. researchgate.netbohrium.com

In the context of this compound, NBO analysis would reveal the interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyrazole ring and adjacent sigma bonds. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher values indicating stronger stabilization. This method helps to explain the molecule's preferred conformation and electronic structure based on the principles of orbital interactions.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a flexible ethan-1-ol side chain attached to the rigid pyrazole ring means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This is typically done by systematically rotating the single bonds in the side chain (e.g., the C-C and C-O bonds) and calculating the corresponding energy using DFT. The results are used to generate a potential energy surface (PES) map, which shows the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. Identifying the global minimum energy conformation is essential, as it represents the most populated and thermodynamically stable structure, which is critical for predicting the molecule's properties and biological interactions. researchgate.net

Spectroscopic Parameter Prediction and Validation with Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.net DFT methods are widely used to calculate vibrational frequencies (FT-IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.govnih.gov

For dimethylpyrazole derivatives, studies have shown that computational results are often in excellent agreement with experimental spectroscopic data. researchgate.net By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound and comparing them to experimentally measured values, its synthesis and structure can be unequivocally validated. nih.govmdpi.com

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C3 (pyrazole) | 148.5 | 149.1 |

| C4 (pyrazole) | 110.2 | 110.8 |

| C5 (pyrazole) | 138.9 | 139.5 |

| CH2 (ethyl) | 29.8 | 30.4 |

| CH2OH (ethyl) | 60.1 | 60.7 |

Note: The data in this table is hypothetical and serves to illustrate the validation process between theoretical predictions and experimental findings for a pyrazole derivative.

Synthetic Utility and Derivatization Strategies Involving 2 1,3 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol

As a Versatile Building Block in the Construction of Complex Organic Molecules

The utility of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol as a building block stems from the distinct reactivity of its two main components: the aromatic pyrazole (B372694) nucleus and the primary hydroxyl group. nih.gov The pyrazole ring, being electron-rich, is amenable to certain electrophilic substitutions and can act as a ligand for metal complexes. chim.it The hydroxyl group, on the other hand, can be readily transformed into other functional groups such as esters, ethers, aldehydes, carboxylic acids, or halides, paving the way for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. This dual functionality allows for a stepwise or orthogonal chemical strategy, where either the pyrazole ring or the side chain can be modified selectively. For instance, the hydroxyl group can be protected, followed by a reaction on the pyrazole ring, and subsequent deprotection and derivatization of the side chain. This versatility makes it a key intermediate in the construction of molecules with potential applications in medicinal chemistry and materials science. nih.gov

Functionalization of the Hydroxyl Group for Diverse Chemical Architectures

The primary alcohol of the ethanol (B145695) moiety is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular architectures.

The hydroxyl group of this compound can undergo classical esterification reactions with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions to yield the corresponding esters. These reactions are fundamental in creating prodrugs or modifying the physicochemical properties of the parent molecule. Similarly, etherification can be achieved via reactions such as the Williamson ether synthesis, where the alcohol is first converted to an alkoxide and then treated with an alkyl halide. This allows for the introduction of various alkyl or aryl chains, leading to a diverse library of ether derivatives.

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Product Name |

|---|---|---|

| Esterification | Acetic Anhydride (B1165640) | 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl acetate |

| Esterification | Benzoyl Chloride | 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl benzoate |

| Etherification | Sodium Hydride, then Methyl Iodide | 4-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazole |

| Etherification | Sodium Hydride, then Benzyl Bromide | 4-(2-(benzyloxy)ethyl)-1,3-dimethyl-1H-pyrazole |

The primary alcohol of the ethanol side chain can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidation, for example using pyridinium (B92312) chlorochromate (PCC), would yield 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would lead to the formation of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid. These oxidized products serve as crucial intermediates for further synthetic transformations, including reductive amination, Wittig reactions, or amide bond formation.

While direct reduction of the alcohol is not a common transformation, it can be achieved by first converting the hydroxyl group into a good leaving group (e.g., a tosylate) and then treating it with a reducing agent like lithium aluminum hydride to yield 4-ethyl-1,3-dimethyl-1H-pyrazole.

Table 2: Oxidation Products of the Ethanol Moiety

| Reagent | Product | Product Class |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde | Aldehyde |

| Potassium Permanganate (KMnO4) | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | Carboxylic Acid |

| Chromium Trioxide (CrO3) in acid | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | Carboxylic Acid |

Chemical Transformations of the Pyrazole Ring System

The pyrazole ring itself is a robust aromatic system that can undergo various chemical modifications to alter its electronic properties or to build more complex fused heterocyclic structures.

The pyrazole ring is an electron-rich heterocycle and is generally reactive towards electrophilic substitution. chim.it In this compound, the C4 position is already substituted. Electrophilic attack is therefore directed to the C5 position, which is the only available carbon atom on the ring. The N-methyl groups activate the ring towards substitution. Typical electrophilic substitution reactions include nitration, halogenation, and formylation. rrbdavc.orgscribd.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 2-(1,3-dimethyl-5-nitro-1H-pyrazol-4-yl)ethan-1-ol. rsc.org

Table 3: Potential Electrophilic Substitution Reactions

| Reaction | Reagents | Expected Product Position |

|---|---|---|

| Nitration | HNO3 / H2SO4 | C5 |

| Bromination | Br2 / Acetic Acid | C5 |

| Vilsmeier-Haack Formylation | POCl3 / DMF | C5 |

| Sulfonation | Fuming H2SO4 | C5 |

The pyrazole moiety is a common precursor for the synthesis of fused bicyclic heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov Annulation reactions, which involve the formation of a new ring fused to the pyrazole core, can be achieved by first introducing appropriate functional groups onto the pyrazole ring or its side chain. For example, the ethanol side chain can be oxidized to an aldehyde, which can then undergo condensation with a binucleophile to form a new ring. Alternatively, functionalization at the C5 position (e.g., via formylation or amination) can provide a handle for cyclization. chim.itresearchgate.net These strategies can lead to the formation of important scaffolds such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and other fused systems. rsc.orgresearchgate.net

Table 4: Examples of Fused Heterocycles from Pyrazole Precursors

| Target Fused System | Required Precursor Functionality | Reaction Type |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole derivative | Condensation with a 1,3-dicarbonyl compound |

| Pyrazolo[3,4-d]pyridazine | Pyrazole-4,5-dicarboxylate or dinitrile | Cyclization with hydrazine (B178648) |

| Pyrazolo[3,4-b]pyridine | 4-Formyl-5-aminopyrazole | Friedländer annulation |

Advanced Applications of 2 1,3 Dimethyl 1h Pyrazol 4 Yl Ethan 1 Ol and Analogous Pyrazole Ethanol Compounds

Role in Materials Science and Engineering

The unique structural features of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol and analogous pyrazole-ethanol compounds, namely the presence of a five-membered aromatic ring with two adjacent nitrogen atoms and a flexible ethanol (B145695) side chain, make them versatile building blocks in materials science. These characteristics allow for the coordination of metal ions and the formation of hydrogen bonds, influencing the assembly and properties of advanced materials.

Design and Synthesis of Fluorescent and Photoluminescent Materials

Pyrazole (B372694) derivatives are recognized for their potential in the development of fluorescent and photoluminescent materials due to their inherent electronic properties and structural versatility. nih.gov The pyrazole ring system can be readily functionalized, allowing for the tuning of its photophysical characteristics. The synthesis of these materials often involves the construction of the pyrazole core followed by modification to enhance fluorescence quantum yields and photostability. nih.govrsc.org

The design of fluorescent pyrazole-based materials often focuses on creating π-extended conjugated systems. rsc.org The synthesis of such compounds can be achieved through various organic reactions, including condensation reactions of β-diketones with hydrazine (B178648) derivatives. nih.gov For instance, novel pyrazoline compounds have been synthesized through the condensation of corresponding chalcones with phenylhydrazinehydrochloride, resulting in materials with green, blue, and violet emissions depending on the substituents. researchgate.net

The photophysical properties of these materials are closely linked to their molecular structure. The introduction of different functional groups can lead to significant shifts in absorption and emission wavelengths. For example, pyrazoline-BODIPY hybrid probes have been synthesized that exhibit intramolecular charge transfer (ICT) from the pyrazoline ring to the BODIPY core, resulting in distinct fluorescent properties. nih.gov Fused pyrazoles also represent an attractive scaffold for organic optoelectronic materials due to their planar structures and extended π-conjugation. rsc.org

Table 1: Examples of Synthesized Fluorescent Pyrazole Derivatives and their Photophysical Properties

| Compound Class | Synthesis Method | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Pyrazoline derivatives | Condensation of chalcones and phenylhydrazinehydrochloride | Green, Blue, Violet | 0.76 - 0.83 | researchgate.net |

| Pyrazoline-BODIPY hybrid | Vilsmeier–Haack reaction followed by one-pot reaction | 511 | 0.30 | nih.gov |

| Pyrazolo[4,3-b]pyridine | Povarov reaction | 440 (redshifted to 473 in presence of BF₃) | 0.35 (increased to 0.65) | nih.gov |

| Celecoxib-based NIR fluorescent probe | Amidation reaction | Near-infrared | Not specified | nih.gov |

Applications in Optoelectronic and Semiconductor Technologies

The favorable electronic and photophysical properties of pyrazole-ethanol compounds and their derivatives have led to their exploration in optoelectronic and semiconductor technologies. Pyrazole derivatives have been investigated as chemosensors for the detection of metal ions, which is a critical application in environmental and biological monitoring. rsc.org The ability of the pyrazole moiety to act as a chelating ligand for metal atoms, combined with its photophysical properties, makes it a suitable candidate for the development of colorimetric and fluorescent sensors. rsc.org

The design of pyrazole-based chemosensors often involves incorporating functional groups that can selectively bind to specific ions, leading to a detectable change in the material's optical properties. For example, pyrazole derivatives have been designed to exhibit selectivity towards Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ ions. rsc.org

While direct applications of this compound in semiconductor devices are not extensively documented, the broader class of pyrazole derivatives shows promise. The tunable electronic properties of these compounds could potentially be harnessed in the development of organic light-emitting diodes (OLEDs) or other organic electronic components. The ability to form stable complexes with metals also suggests potential applications in areas where metal-organic frameworks (MOFs) are utilized.

Investigation as Corrosion Inhibitors

A significant application of pyrazole derivatives in materials science is their use as corrosion inhibitors for various metals and alloys. researchgate.net The presence of heteroatoms (nitrogen) and π-electrons in the pyrazole ring allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. nih.govtandfonline.com This adsorption can occur through physical and/or chemical interactions. semanticscholar.org

Numerous studies have demonstrated the effectiveness of pyrazole derivatives in preventing the corrosion of mild steel, carbon steel, and other alloys in acidic environments. tandfonline.comresearchgate.netbohrium.com The inhibition efficiency of these compounds is dependent on their concentration, the nature of the substituents on the pyrazole ring, and the specific corrosive medium. semanticscholar.org For instance, synthesized pyrazole derivatives have shown good inhibition efficiencies for the corrosion of mild steel in 15% HCl solution, with the efficiency increasing with the inhibitor concentration. tandfonline.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that many pyrazole derivatives act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. tandfonline.comresearchgate.net The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. tandfonline.comsemanticscholar.org

Table 2: Performance of Selected Pyrazole Derivatives as Corrosion Inhibitors

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | - | - | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | - | nih.gov |

| Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate (MCPPC) | Mild Steel | 15% HCl | - | Langmuir | tandfonline.com |

| 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone (MMDPPM) | Mild Steel | 15% HCl | - | Langmuir | tandfonline.com |

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | Mild Steel | 1 M HCl | 91.5 | Langmuir | bohrium.com |

Catalytic Applications and Ligand Design

The nitrogen atoms in the pyrazole ring of this compound and its analogs make them excellent ligands for coordinating with metal centers. This property has been extensively utilized in the design of catalysts for a variety of organic transformations.

Development of Pyrazole-Ethanol Derivatives as Ligands for Metal Catalysis

Pyrazole-based ligands have proven to be effective in the construction of coordination complexes used in catalysis. researchgate.netresearchgate.net The versatility of their coordination behavior towards a wide range of metals has attracted significant interest. semanticscholar.org The ethanol group in pyrazole-ethanol derivatives can also participate in coordination or be functionalized to create multidentate ligands, enhancing the stability and catalytic activity of the resulting metal complexes.

The design of these ligands often involves creating bidentate or tridentate structures that can form stable chelate rings with a metal ion. For example, a series of bidentate and tridentate ligands bearing a pyrazolyl moiety in combination with phosphine, oxazoline, amine, and sulfide (B99878) have been synthesized and used to prepare ruthenium complexes. core.ac.uk These complexes have shown efficiency in catalyzing transfer hydrogenation reactions. core.ac.uk Protic pyrazoles (N-unsubstituted) are particularly interesting as their proton-responsive nature can be exploited in metal-ligand cooperative catalysis. nih.gov

Utilization in Organic Transformations: Asymmetric Catalysis, Hydrogenation, and Dehydrogenation

Pyrazole-ethanol derived ligands and their metal complexes have found applications in several key organic transformations.

Asymmetric Catalysis: Chiral pyrazole-based ligands have been developed for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov For example, chiral-at-metal iridium(III) complexes, in the presence of protic pyrazoles, have been shown to catalyze the asymmetric transfer hydrogenation of ketones. nih.gov The pyrazole ligand plays a crucial role in achieving high enantioselectivity.

Hydrogenation and Dehydrogenation: Pyrazole-containing complexes are active catalysts for both hydrogenation and dehydrogenation reactions. Ruthenium(II) complexes bearing pyrazolyl-pyridyl-pyrazole ligands are highly active for the transfer hydrogenation of ketones. nih.gov These catalysts can also be used for the hydrogenation of various functional groups, including nitriles, heteroaromatics, alkynes, and alkenes. core.ac.uknih.gov

The reverse reaction, dehydrogenation, is also catalyzed by pyrazole complexes. For instance, the dehydrogenation of formic acid, a potential hydrogen storage material, can be achieved using protic pyrazole complexes. nih.govresearchgate.net Acceptorless dehydrogenation of alcohols to produce ketones or esters is another important transformation catalyzed by transition metal complexes with pyrazole-based ligands. core.ac.uk

Table 3: Catalytic Applications of Pyrazole-Based Complexes

| Catalyst Type | Transformation | Substrate | Key Features | Reference |

| Protic pincer-type ruthenium(II) complex | Transfer Hydrogenation | Acetophenones | Catalyzed in the presence of a base. | nih.gov |

| Chiral-at-metal iridium(III) complex with protic pyrazoles | Asymmetric Transfer Hydrogenation | Ketones | Binary catalyst system for high enantioselectivity. | nih.gov |

| Ruthenium(II) complexes with pyrazolyl-phosphine/oxazoline/amine/sulfide ligands | Transfer Hydrogenation | Ketones, imines, nitriles, olefins, alkynes | Broad substrate scope. | core.ac.ukcore.ac.uk |

| Protic pyrazole ruthenium complexes | Dehydrogenation | Formic acid | Hydrogen evolution. | nih.govresearchgate.net |

Role as Organocatalysts and Hydrogen Bond Donors

While direct research specifically detailing the organocatalytic and hydrogen bond donor applications of this compound is limited in publicly available scientific literature, the structural motifs present in this molecule—a substituted pyrazole ring and a primary alcohol—are features found in a variety of compounds that are highly effective in these roles. By examining analogous pyrazole-ethanol compounds and related derivatives, it is possible to infer the potential applications and mechanistic principles that would likely govern the behavior of this compound.

Organocatalytic Potential of Pyrazole-Ethanol Analogs

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant advancements through the use of catalysts bearing both a hydrogen-bonding group and a Lewis basic site. The pyrazole-ethanol scaffold is well-suited for this type of bifunctional catalysis. The hydroxyl group of the ethanol moiety can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can serve as Lewis bases. This combination allows for the simultaneous activation of both the electrophile and the nucleophile in a chemical reaction.

Research into chiral pyrazole derivatives incorporating amino alcohol functionalities has demonstrated their efficacy as organocatalysts in asymmetric synthesis. For instance, a study on novel pyrazole derivatives featuring mono- or di-chiral centered groups, including amino alcohols, found them to be effective organocatalysts for the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde). mjcce.org.mk In these systems, the chiral amino alcohol moiety, analogous to the ethanol group on the pyrazole, plays a crucial role in establishing a chiral environment that directs the stereochemical outcome of the reaction.

The proposed catalytic cycle for such reactions often involves the formation of a transient complex where the catalyst interacts with both reactants. The pyrazole's nitrogen can activate the aldehyde through coordination, while the hydroxyl or amino group can activate the nitroalkane via hydrogen bonding, facilitating the nucleophilic attack.

While direct experimental data for this compound is not available, its structure suggests it could be a precursor to or a component of similar catalytic systems. The presence of the ethanol group provides a handle for further functionalization, such as the introduction of chirality or additional coordinating groups, to enhance its catalytic activity and selectivity.

Table 1: Examples of Organocatalytic Reactions Utilizing Pyrazole Derivatives

| Reaction Type | Catalyst Type | Substrates | Key Catalyst Features | Ref. |

| Henry Reaction | Chiral Pyrazole Amino Alcohols | Nitroalkanes, Aldehydes | Chiral amino alcohol moiety, Pyrazole nitrogen as Lewis base | mjcce.org.mk |

| Michael Addition | Cinchona Alkaloid-based Catalysts with Pyrazolinones | 2-Pyrazolin-5-ones, Benzylidenemalononitriles | Bifunctional activation via hydrogen bonding and Lewis basicity | nih.gov |

| Asymmetric 1,6-Addition | Bifunctional Thiourea Catalysts | Pyrazol-5-ones, 3-methyl-4-nitro-5-alkenylisoxazoles | Thiourea for hydrogen bond donation, Tertiary amine as base | rsc.org |

Hydrogen Bond Donor Capabilities

The ability of a molecule to act as a hydrogen bond donor is fundamental to its role in organocatalysis, molecular recognition, and the formation of supramolecular structures. Pyrazole and its derivatives are well-documented for their capacity to form robust hydrogen bonds. nih.gov The pyrazole ring itself contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and hydrogen bond acceptors (the sp2-hybridized nitrogen atoms).

In the case of this compound, the N1 and N3 positions of the pyrazole ring are methylated, precluding the typical N-H---N hydrogen bonding seen in unsubstituted pyrazoles. However, the ethanol substituent introduces a potent hydrogen bond donor in the form of the hydroxyl (-OH) group. This hydroxyl group can engage in hydrogen bonding with various acceptors, such as carbonyl oxygen atoms, nitrogen atoms of other heterocycles, or anions.

Spectroscopic and computational studies on pyrazole derivatives have provided insight into the nature of these hydrogen bonds. For example, infrared (IR) spectroscopy of hydrogen-bonded pyrazoles reveals characteristic shifts in the N-H stretching frequency upon formation of a hydrogen bond. aip.org Similar shifts would be expected for the O-H stretching frequency of this compound when it acts as a hydrogen bond donor.

The geometry of the pyrazole ring and the flexibility of the ethyl linker in this compound allow the hydroxyl group to orient itself in various ways to facilitate hydrogen bonding. This can be crucial in the pre-organization of substrates in a catalytic process or in the assembly of larger molecular architectures. The strength of the hydrogen bond can be influenced by the electronic properties of the pyrazole ring and any substituents present.

Table 2: Hydrogen Bonding Properties of Pyrazole and Related Heterocycles

| Compound Type | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Structure | Key Characteristics | Ref. |

| NH-Pyrazoles | N-H | Pyrazole Nitrogen | Dimers, Trimers, Chains | Resonance-assisted hydrogen bonds | nih.gov |

| 4-Aryl-3,5-dimethylpyrazoles | N-H | Pyrazole Nitrogen, Substituent groups | Dimers, Catemers, 2D Networks | Substituent-dependent supramolecular structures | csic.es |

| Pyrazole-Methanol Complex | Methanol (B129727) O-H | Pyrazole Nitrogen | Solvated Complex | Solvent-solute hydrogen bonding | researchgate.net |

Q & A

Basic: What are the key synthetic routes for 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol?

Methodological Answer:

The synthesis typically involves alkylation or substitution reactions targeting the pyrazole ring. A common approach includes reacting 1,3-dimethylpyrazole derivatives with ethylene oxide or halohydrins under controlled conditions. For example:

- Step 1: React 4-bromo-1,3-dimethylpyrazole with ethylene glycol under basic conditions (e.g., KOH/ethanol) to form the ethanol side chain.

- Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Considerations: Maintain an inert atmosphere (N₂) to prevent oxidation and optimize reaction temperature (60–80°C) for higher yields .

Table 1: Synthetic Parameters Comparison

| Parameter | Ethylene Oxide Route | Halohydrin Alkylation |

|---|---|---|

| Yield (%) | 65–75 | 70–85 |

| Reaction Time (h) | 12–24 | 6–10 |

| Purity (HPLC) | >95% | >98% |

Basic: How to characterize the compound using spectroscopic methods?

Methodological Answer:

- NMR: Use -NMR (DMSO-d₆, 400 MHz) to identify the pyrazole protons (δ 7.45–7.55 ppm) and ethanol -OH (δ 4.80 ppm). -NMR confirms the quaternary C-4 pyrazole carbon (δ 145 ppm) .

- Mass Spectrometry (MS): ESI-MS (positive mode) shows a molecular ion peak at m/z 155.2 [M+H]⁺ .

- FTIR: Key peaks include O-H stretch (~3350 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

Advanced: How to resolve contradictions in CAS registry numbers for structurally similar pyrazole derivatives?

Methodological Answer:

Discrepancies (e.g., CAS 1876900-43-4 vs. 1172305-13-3 ) arise from isomerism or registry updates. To resolve:

Perform X-ray crystallography to confirm absolute configuration (e.g., SHELXL refinement ).

Cross-validate using 2D-NMR (COSY, HSQC) to distinguish regioisomers.

Consult IUPAC nomenclature rules for systematic naming and CAS alignment .

Advanced: What crystallographic tools are recommended for determining its structure?

Methodological Answer:

- SHELXL : Refine crystal structures using high-resolution data. Key steps include:

- Validation : Check for R₁ < 5% and wR₂ < 15% to ensure refinement quality .

Table 2: Crystallographic Data Example

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell (Å) | a = 5.67, b = 7.89, c = 12.34 |

| R₁ Factor (%) | 4.3 |

Advanced: How to analyze its potential biological activity using pharmacodynamic models?

Methodological Answer:

- In Vitro Assays : Screen against kinase targets (e.g., B-Raf) using fluorescence polarization. IC₅₀ values correlate with pyrazole ring interactions .

- In Vivo Models : Use A375 melanoma xenografts to link plasma concentrations (3–5 µM) to tumor growth inhibition. Monitor phosphorylated MEK1 (pMEK1) via ELISA .

- PK/PD Modeling : Fit tumor volume data to an indirect response model (Hill coefficient ~8) to establish efficacy thresholds (>60% pMEK1 inhibition) .

Basic: What are the common impurities encountered during synthesis?

Methodological Answer:

- Byproducts :

- N-Methylpyrazole isomers (HPLC retention time: 8.2 vs. 9.5 min) .

- Ethylene glycol adducts (detected via ESI-MS, m/z 210.3 [M+HOCH₂CH₂OH]⁺).

- Mitigation : Use preparative HPLC (C18 column, acetonitrile/water gradient) for purification .

Advanced: How to design experiments to study its reactivity in different solvents?

Methodological Answer:

- Solvent Screening : Test polar (DMSO, H₂O) vs. non-polar (toluene) solvents under reflux. Monitor reaction progress via TLC.

- Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants (k). Polar aprotic solvents (DMF) accelerate alkylation .

- DFT Calculations : Optimize transition states (Gaussian 16, B3LYP/6-31G**) to predict solvent effects on activation energy .

Advanced: What computational methods predict its collision cross-section (CCS)?

Methodological Answer:

- Ion Mobility Spectrometry (IMS) : Calibrate using polyalanine standards. Experimental CCS (Ω) values correlate with in silico predictions (MOBCAL) .

- Molecular Dynamics : Simulate gas-phase conformers (AMBER force field) to model CCS deviations (<5% error) .

Table 3: Predicted vs. Experimental CCS

| Method | CCS (Ų) | Deviation (%) |

|---|---|---|

| MOBCAL | 145.2 | 2.1 |

| Experimental (IMS) | 148.5 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.